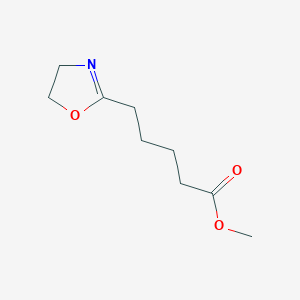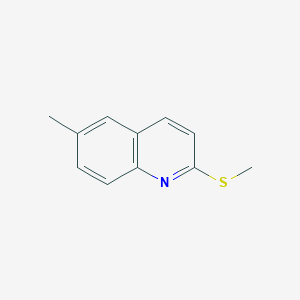![molecular formula C8H6N2S B12568460 5,8-Methanothieno[2,3-e][1,3]diazepine CAS No. 478919-92-5](/img/structure/B12568460.png)
5,8-Methanothieno[2,3-e][1,3]diazepine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,8-Methanothieno[2,3-e][1,3]diazepine is a heterocyclic compound that features a unique fusion of a thieno ring and a diazepine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,8-Methanothieno[2,3-e][1,3]diazepine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of heterocyclic ketene aminals (HKAs) as building blocks. These HKAs undergo a one-pot reaction with activated methylene compounds and either arylglyoxal monohydrates or salicylaldehyde under catalyst-free conditions in ethanol .
Industrial Production Methods
the principles of green chemistry, such as solvent-free conditions and the use of mild reaction conditions, are often employed to enhance the efficiency and sustainability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
5,8-Methanothieno[2,3-e][1,3]diazepine can undergo various chemical reactions, including:
Reduction: This reaction involves the addition of hydrogen atoms or the removal of oxygen atoms, often using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may yield thiols or amines .
Scientific Research Applications
5,8-Methanothieno[2,3-e][1,3]diazepine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of central nervous system disorders.
Mechanism of Action
The mechanism of action of 5,8-Methanothieno[2,3-e][1,3]diazepine involves its interaction with specific molecular targets and pathways. For example, it may interact with enzymes or receptors in the central nervous system, leading to changes in neurotransmitter levels and neuronal activity. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Similar Compounds
Imidazole [4,5-e][1,3]diazepine: Another heterocyclic compound with similar structural features.
Pyrido [3,4-e][1,3]diazepine: A compound with a pyridine ring fused to a diazepine ring.
Pyrazino [2,3-e][1,3]diazepine: A compound with a pyrazine ring fused to a diazepine ring
Uniqueness
5,8-Methanothieno[2,3-e][1,3]diazepine is unique due to its specific fusion of a thieno ring and a diazepine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific research applications and potential therapeutic uses .
Properties
CAS No. |
478919-92-5 |
|---|---|
Molecular Formula |
C8H6N2S |
Molecular Weight |
162.21 g/mol |
IUPAC Name |
3-thia-8,10-diazatricyclo[6.2.1.02,6]undeca-1,4,6,9-tetraene |
InChI |
InChI=1S/C8H6N2S/c1-2-11-8-6(1)3-10-4-7(8)9-5-10/h1-3,5H,4H2 |
InChI Key |
KTWHPHGABGJDHO-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C3C(=CN1C=N2)C=CS3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


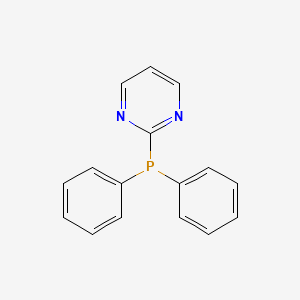
![N'-[4-(1-Hydroxypropan-2-yl)phenyl]-N,N-dimethylurea](/img/structure/B12568382.png)
![2-Oxa-5-azaspiro[3.4]octane-5-carboxylic acid, 1,6-dioxo-, 1,1-dimethylethyl ester, (4R)-](/img/structure/B12568398.png)
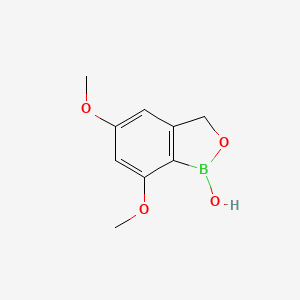
![1,1'-[1,4-Phenylenedi(ethene-2,1-diyl)]bis(4-ethoxybenzene)](/img/structure/B12568409.png)
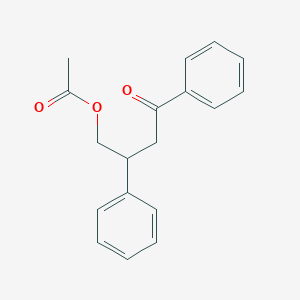
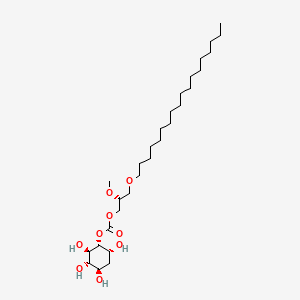
![Naphthalen-1-yl-[1,3]thiazepan-2-ylidene-amine](/img/structure/B12568429.png)


![1,3,5-Benzenetriol, 2-[(2S)-2-hydroxy-3-(3-hydroxyphenyl)propyl]-](/img/structure/B12568433.png)
